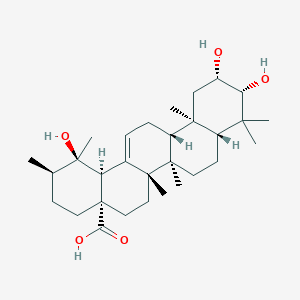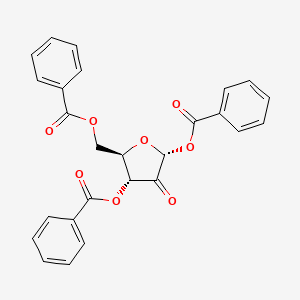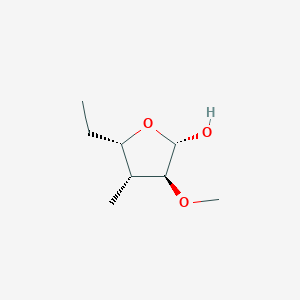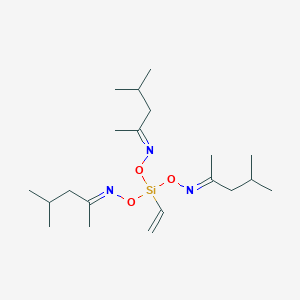
4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime
Vue d'ensemble
Description
4-Methyl-2-pentanone, also known as Methyl isobutyl ketone (MIBK), is an organic solvent widely used in various industrial applications . It is used as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose . It is also used as a denaturant and solvent in cosmetic products . It acts as a precursor for the preparation of N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylene diamine (6PPD), which finds application as an antiozonant in tires .
Physical And Chemical Properties Analysis
4-Methyl-2-pentanone is a colorless liquid with a sweet odor . It has a melting point of -84.7°C, a boiling point of 116.8°C, a flash point of 23.889°C, and a density of 0.7978 at 20°C . It is poorly soluble in water but is miscible with common organic solvents .Applications De Recherche Scientifique
Synthesis and Anticancer Applications : Organotin(IV) complexes derived from 4-methyl-2-pentanone show potential as anticancer drugs. Their synthesis, structural characterization, and in vitro cytotoxicity studies against various human tumor cell lines indicate notable efficacy (Basu Baul, Basu, Vos, & Linden, 2009).
Production of Thiophenes : The Gewald reaction of 4-methyl-2-pentanone with alkyl cyanoacetates is investigated for synthesizing 4-isobutyl substituted thiophenes. These compounds are valuable in pharmaceutical and material science applications (Gütschow, Schröter, Kuhnle, & Eger, 1996).
Catalysis in Chemical Reactions : Silica-supported starch–polysulfosiloxane–Pt complexes using 4-methyl-2-pentanone have been developed for catalyzing asymmetric hydrogenation. This demonstrates the compound's role in facilitating specific chemical transformations (Huang, Xue, Hu, Huang, & Jiang, 2002).
Analytical Chemistry Applications : 4-Methyl-2-pentanone has been used as a reference compound in studies like the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone. This indicates its role in understanding complex chemical reactions and atmospheric chemistry (Aschmann, Arey, & Atkinson, 2003).
Research in Material Science : Investigations into the liquid–liquid equilibria of systems containing 4-methyl-2-pentanone provide insights into its applications in separation processes and material synthesis (Cháfer, De La Torre, Lladosa, & Montón, 2014).
Study of Surface Tension and Interactions : Research on the surface tension of 4-methyl-2-pentanone/ethyl benzoate binary system contributes to understanding molecular interactions and thermodynamic properties, relevant in material science and physical chemistry (Tsierkezos & Molinou, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-[ethenyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxy-4-methylpentan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O3Si/c1-11-27(24-21-18(8)12-15(2)3,25-22-19(9)13-16(4)5)26-23-20(10)14-17(6)7/h11,15-17H,1,12-14H2,2-10H3/b21-18+,22-19+,23-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWZDLBDOIOSJW-MHEVQLQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO[Si](C=C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)C=C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime | |
CAS RN |
156145-64-1 | |
| Record name | 2-Pentanone, 4-methyl-, O,O',O''-(ethenylsilylidyne)trioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



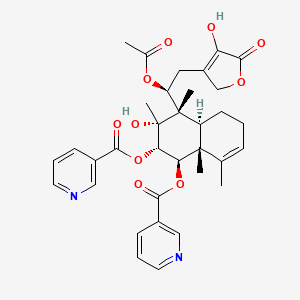


![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)
